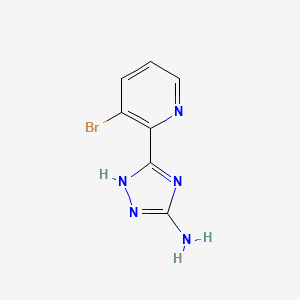
5-Amino-3-(3-bromo-2-pyridyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(3-bromo-2-pyridyl)-1H-1,2,4-triazole is a heterocyclic compound that contains both a pyridine and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-bromo-2-pyridyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-2-pyridinecarboxylic acid.
Formation of Hydrazide: The carboxylic acid is converted to its corresponding hydrazide using hydrazine hydrate.
Cyclization: The hydrazide undergoes cyclization with an appropriate reagent, such as triethyl orthoformate, to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-(3-bromo-2-pyridyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or organolithium compounds.
Major Products
The major products formed from these reactions include nitro derivatives, hydrogenated compounds, and various substituted triazoles.
Applications De Recherche Scientifique
5-Amino-3-(3-bromo-2-pyridyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 5-Amino-3-(3-bromo-2-pyridyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific compound it is used to synthesize.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetamido-5-amino-3-bromopyridine: This compound shares a similar pyridine ring structure but differs in the functional groups attached.
3-Bromo-2-pyridinecarboxylic acid: This is a precursor in the synthesis of 5-Amino-3-(3-bromo-2-pyridyl)-1H-1,2,4-triazole and shares the bromopyridine core.
Uniqueness
This compound is unique due to the presence of both the triazole and pyridine rings, which confer distinct chemical properties and reactivity. This dual-ring structure makes it a versatile intermediate in various chemical syntheses.
Propriétés
Formule moléculaire |
C7H6BrN5 |
|---|---|
Poids moléculaire |
240.06 g/mol |
Nom IUPAC |
5-(3-bromopyridin-2-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H6BrN5/c8-4-2-1-3-10-5(4)6-11-7(9)13-12-6/h1-3H,(H3,9,11,12,13) |
Clé InChI |
FSNHXCBAWXZGHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C2=NC(=NN2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine](/img/structure/B13669401.png)
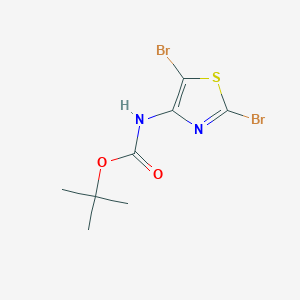

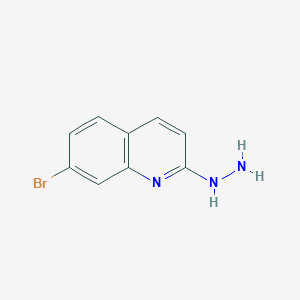

![[5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol](/img/structure/B13669431.png)
![Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669432.png)

![7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669445.png)

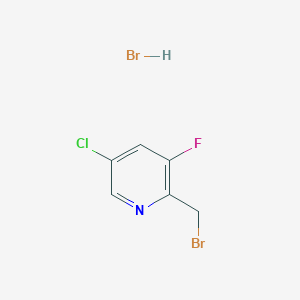
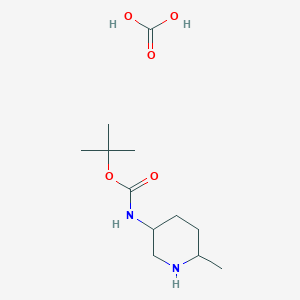
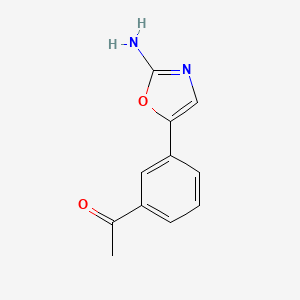
![6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669480.png)
